Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Shares the core structure but lacks the benzyl carboxylate group.
1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different substituents
Uniqueness
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃ClN₂O₂ |
Molecular Weight | 288.73 g/mol |
CAS Number | 1823510-28-6 |
Density | Not specified |
Boiling Point | Not specified |
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. For instance, pyrrole-based compounds have shown effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound's structural analogs have also been evaluated for anticancer properties. In vitro studies demonstrated that certain pyrrole derivatives inhibit cellular proliferation in human cancer cell lines like HeLa and A375. The IC₅₀ values for these compounds were found to be in the low micromolar range, indicating potent activity against tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the benzyl group and the chloro substituent are crucial for enhancing its biological efficacy. Research indicates that modifications to the pyrrole ring can lead to improved solubility and bioavailability while maintaining or enhancing antimicrobial and anticancer activities .
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological assays:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity : Another investigation reported that derivatives of this compound showed significant antiproliferative effects on human cancer cell lines with IC₅₀ values ranging from 0.01 to 0.5 μM depending on the specific structural modifications made .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
benzyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-8-13-12(9-17-14)6-7-18(13)15(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
LZMPXHHZNXTXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC(=NC=C21)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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